Fmoc-D-Asp(OtBu)-OH

Catalog No.
S726509
CAS No.
112883-39-3
M.F
C23H25NO6
M. Wt
411.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-D-Asp(OtBu)-OH

CAS Number

112883-39-3

Product Name

Fmoc-D-Asp(OtBu)-OH

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

Molecular Formula

C23H25NO6

Molecular Weight

411.4 g/mol

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1

InChI Key

FODJWPHPWBKDON-LJQANCHMSA-N

SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Peptide Synthesis:

Fmoc-D-Asp(OtBu)-OH, also known as N-alpha-Fmoc-D-aspartic acid beta-t-butyl ester, is a key building block used in peptide synthesis. Peptides are chains of amino acids linked by amide bonds and play crucial roles in various biological processes. Fmoc-D-Asp(OtBu)-OH incorporates the D-enantiomer of Aspartic acid (D-Asp) into the peptide chain, which can be essential for creating specific functionalities or structures not achievable with L-Asp []. The Fmoc (Fluorenylmethoxycarbonyl) group acts as a protecting group for the amino group (N-terminus) of the D-Asp residue, allowing for selective deprotection and controlled chain elongation during peptide synthesis [].

Creation of D-peptides:

Fmoc-D-Asp(OtBu)-OH is particularly valuable for synthesizing D-peptides, which are peptides composed primarily of D-amino acids. D-peptides have gained increasing interest in research due to their unique properties, including:

  • Enhanced stability against enzymatic degradation compared to L-peptides [].
  • Specific biological activities not observed in their L-peptide counterparts [].
  • Potential therapeutic applications in various disease areas, such as cancer and neurodegenerative disorders [].

Fmoc-D-Aspartic Acid tert-Butyl Ester, commonly referred to as Fmoc-D-Asp(OtBu)-OH, is a derivative of the amino acid aspartic acid. It features a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butyl ester on the side chain carboxyl group. The compound has the molecular formula C23H25NO6 and a molecular weight of 411.5 g/mol. This compound is widely utilized in peptide synthesis due to its stability and ease of handling under standard synthetic conditions .

Typical of amino acids, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group can be removed using basic conditions, typically with piperidine, allowing for the formation of peptide bonds with other amino acids. The tert-butyl ester can be hydrolyzed under acidic or basic conditions, releasing the aspartic acid residue for further reactions .

One notable reaction involving Fmoc-D-Asp(OtBu)-OH is the formation of aspartimide under strong basic conditions. This intermediate can either revert to the desired peptide or form a beta-peptide, which may complicate synthesis if not properly controlled. To mitigate this, additives such as formic acid can be included during Fmoc removal to suppress aspartimide formation .

The synthesis of Fmoc-D-Asp(OtBu)-OH typically involves the following steps:

  • Protection of Aspartic Acid: The amino group of D-aspartic acid is protected with an Fmoc group using Fmoc chloride in a suitable solvent.
  • Formation of tert-Butyl Ester: The carboxylic acid group is then reacted with tert-butanol in the presence of an acid catalyst to form the tert-butyl ester.
  • Purification: The product is purified through techniques such as chromatography to ensure high purity suitable for peptide synthesis.

These steps allow for the efficient production of Fmoc-D-Asp(OtBu)-OH for use in various applications .

Fmoc-D-Asp(OtBu)-OH is primarily used in:

  • Peptide Synthesis: It serves as a building block in the construction of peptides via solid-phase methods.
  • Research: It is utilized in studies related to neurobiology and pharmacology due to its structural similarity to naturally occurring amino acids.
  • Drug Development: Compounds synthesized from Fmoc-D-Asp(OtBu)-OH may lead to novel therapeutic agents targeting neurological disorders .

Several compounds are structurally similar to Fmoc-D-Asp(OtBu)-OH, including:

  • Fmoc-L-Aspartic Acid tert-Butyl Ester: Similar structure but features L-aspartic acid instead of D-aspartic acid.
  • Fmoc-D-Glutamic Acid tert-Butyl Ester: Shares the Fmoc protection and tert-butyl ester but differs by having glutamic acid.
  • Fmoc-D-Aspartic Acid Methyl Ester: Contains a methyl ester instead of a tert-butyl ester.

Comparison Table

Compound NameStructure TypeUnique Features
Fmoc-D-Aspartic Acid tert-Butyl EsterD-isomer with tert-butyl esterUsed for specific studies involving D-aspartate
Fmoc-L-Aspartic Acid tert-Butyl EsterL-isomer with tert-butyl esterCommonly used in general peptide synthesis
Fmoc-D-Glutamic Acid tert-Butyl EsterD-isomer with glutamic structureUsed for different biological applications
Fmoc-D-Aspartic Acid Methyl EsterD-isomer with methyl esterOffers different reactivity profiles

Each compound serves distinct purposes in research and synthesis, highlighting the unique role of Fmoc-D-Asp(OtBu)-OH in peptide chemistry due to its specific stereochemistry and functional groups .

Evolution of Protecting Group Chemistry

The Fmoc group, introduced by Carpino and Han in 1970, revolutionized peptide synthesis by offering base-labile protection orthogonal to acid-sensitive groups. Unlike the earlier benzyloxycarbonyl (Z) and tert-butoxycarbonyl (Boc) groups, Fmoc’s cleavage via piperidine allowed milder deprotection conditions, reducing side reactions. The tert-butyl ester emerged in the 1980s as a solution to aspartimide formation—a pervasive issue in sequences containing aspartic acid. Novabiochem® later optimized Fmoc-D-Asp(OtBu)-OH for industrial-scale SPPS, achieving >99% purity and stability during prolonged synthesis cycles.

Impact on Solid-Phase Methodologies

The adoption of Fmoc/tBu strategies in the late 1970s enabled synthesis of peptides previously deemed intractable. For example, gramicidin A (15 residues, 4 tryptophans) saw yields jump from <25% with Boc chemistry to >85% using Fmoc-D-Asp(OtBu)-OH. The compound’s compatibility with Wang and Rink amide resins streamlined the synthesis of C-terminal acids and amides, respectively. By 1994, 98% of peptide synthesis laboratories had transitioned to Fmoc chemistry, citing improved yields and reduced side reactions.

Molecular Structure and Configuration

Fmoc-D-Asp(OtBu)-OH represents a sophisticated protected amino acid derivative with the molecular formula C₂₃H₂₅NO₆ and a molecular weight of 411.45 grams per mole [1] [2] [3]. The compound's complete chemical name is (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid [4]. This molecule incorporates three distinct structural components: the fluorenylmethyloxycarbonyl protecting group at the amino terminus, the D-aspartic acid backbone, and the tert-butyl ester protection at the side chain carboxyl group [5].

The structural architecture features a central alpha carbon bearing four substituents: a hydrogen atom, a carboxyl group, an amino group protected by the fluorenylmethyloxycarbonyl moiety, and a methylene side chain terminated with a tert-butyl ester [1]. The fluorenylmethyloxycarbonyl protecting group consists of a fluorene ring system connected through a methylene bridge to a carbamate linkage [6]. The tert-butyl ester group provides steric hindrance that enhances stability during synthetic manipulations [7].

The InChI identifier for this compound is 1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m1/s1 [1]. The MDL number is MFCD00077050, providing a standardized identifier for chemical databases [1] [3].

PropertyValue
Molecular FormulaC₂₃H₂₅NO₆
Molecular Weight411.45 g/mol
CAS Number112883-39-3
MDL NumberMFCD00077050
InChI KeyFODJWPHPWBKDON-LJQANCHMSA-N

Stereochemistry and D-Configuration

The stereochemical configuration of Fmoc-D-Asp(OtBu)-OH is fundamentally defined by the D-configuration at the alpha carbon center [8]. In the Fischer projection system, D-amino acids are characterized by having the amino group positioned on the right side when the carboxyl group is oriented at the top [9]. This D-configuration corresponds to the R absolute configuration according to the Cahn-Ingold-Prelog priority system [10].

The D-aspartic acid component exhibits an R stereochemical designation at the alpha carbon, distinguishing it from the naturally occurring L-aspartic acid which possesses an S configuration [8] [11]. The optical rotation value for this compound is [α]²⁰/D +24° ± 2.5° (c=1, dimethylformamide), indicating dextrorotatory behavior [12]. This positive optical rotation is characteristic of D-amino acid derivatives and provides experimental confirmation of the stereochemical assignment [9].

The stereochemical integrity is maintained through the protecting group strategy, where both the fluorenylmethyloxycarbonyl and tert-butyl ester groups preserve the chiral center from racemization during synthetic procedures [13]. The D-configuration imparts distinct biological properties compared to the L-isomer, including enhanced resistance to proteolytic degradation and altered binding interactions with biological targets [14].

D-amino acids represent the non-natural stereoisomers that are mirror images of their L-counterparts [8]. While L-amino acids predominate in biological systems, D-amino acids have gained significant attention in pharmaceutical applications due to their unique properties [13]. The D-configuration in Fmoc-D-Asp(OtBu)-OH enables the synthesis of peptides with enhanced metabolic stability and modified biological activity profiles [14].

Physicochemical Characteristics

Melting Point and Thermal Stability

The melting point of Fmoc-D-Asp(OtBu)-OH has been consistently reported across multiple sources as 146-151°C [1] with some variations citing 148-150°C with decomposition [15] [16]. This thermal behavior indicates moderate thermal stability under standard laboratory conditions [17]. The decomposition that occurs at the melting point suggests that the compound undergoes chemical changes rather than simple phase transitions at elevated temperatures [15].

The thermal stability profile is influenced by the presence of multiple functional groups, particularly the tert-butyl ester moiety which is known to be thermally labile [7]. The fluorenylmethyloxycarbonyl protecting group contributes to the overall thermal characteristics through its aromatic ring system [6]. Storage recommendations specify maintaining the compound at 2-8°C to preserve chemical integrity [17] [5].

The compound's thermal behavior is critical for synthetic applications, as peptide synthesis protocols often involve elevated temperatures during coupling reactions [18]. The relatively high melting point provides adequate stability for most synthetic manipulations while the decomposition temperature establishes upper limits for reaction conditions [17].

Thermal PropertyValueReference
Melting Point146-151°C [1]
Melting Point (Alternative)148-150°C (dec.) [15] [16]
Storage Temperature2-8°C [17] [5]
Thermal StabilityModerate [7]

Solubility Properties

The solubility characteristics of Fmoc-D-Asp(OtBu)-OH demonstrate selective dissolution behavior across different solvent systems [15]. The compound exhibits good solubility in organic solvents including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone [15]. This solubility profile is typical for protected amino acids used in peptide synthesis applications [19].

Water solubility is limited, with the compound being only slightly soluble in aqueous solutions [15]. This hydrophobic character results from the extensive protection with lipophilic groups, particularly the fluorenylmethyloxycarbonyl and tert-butyl moieties [6] [7]. The dimethylformamide solubility is specifically noted as being clearly soluble at 1 millimole in 2 milliliters, which is standard for peptide synthesis protocols [5].

The solubility parameters are crucial for synthetic applications, as the compound must dissolve completely in coupling solvents while remaining insoluble in wash solvents [19]. The selective solubility enables efficient purification procedures during peptide synthesis workflows [18]. The predicted density is 1.2498 grams per cubic centimeter, contributing to the overall physical characterization [15].

Solvent SystemSolubility
ChloroformSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
Dimethyl SulfoxideSoluble
AcetoneSoluble
WaterSlightly Soluble
DimethylformamideClearly Soluble (1 mmol/2 mL)

Spectroscopic Profile

The spectroscopic characterization of Fmoc-D-Asp(OtBu)-OH provides detailed structural confirmation through multiple analytical techniques [20]. Nuclear magnetic resonance spectroscopy reveals characteristic chemical shifts corresponding to the various functional groups present in the molecule [21]. The fluorenylmethyloxycarbonyl protecting group contributes distinctive aromatic proton signals in the 7.0-8.0 parts per million region [22].

Infrared spectroscopy demonstrates characteristic absorption bands for the carbamate functionality of the fluorenylmethyloxycarbonyl group at approximately 1687 wavenumbers [23]. The tert-butyl ester group exhibits typical carbonyl stretching vibrations, while the aromatic fluorene system shows characteristic carbon-hydrogen stretching and bending modes [20]. The amide I band appears around 1630-1635 wavenumbers, indicating secondary structure interactions [23].

Mass spectrometry provides molecular weight confirmation and fragmentation patterns characteristic of the protected amino acid structure [20]. The base peak typically corresponds to the molecular ion, with characteristic fragmentation involving loss of the tert-butyl group and fluorenylmethyloxycarbonyl protecting group [21]. Ultraviolet spectroscopy takes advantage of the fluorene chromophore, enabling detection and quantification during synthetic procedures [6].

The optical rotation measurement of [α]²⁰/D +24° ± 2° (c=1, dimethylformamide) provides stereochemical confirmation and purity assessment [12]. This spectroscopic parameter is particularly valuable for distinguishing between D and L stereoisomers and monitoring enantiomeric purity [9].

Spectroscopic MethodKey Features
¹H Nuclear Magnetic ResonanceAromatic signals 7.0-8.0 ppm
Infrared SpectroscopyCarbamate C=O ~1687 cm⁻¹, Amide I ~1630-1635 cm⁻¹
Mass SpectrometryMolecular ion m/z 411.45
Ultraviolet SpectroscopyFluorene chromophore absorption
Optical Rotation[α]²⁰/D +24° ± 2° (c=1, DMF)

Chemical Reactivity Parameters

The chemical reactivity of Fmoc-D-Asp(OtBu)-OH is primarily governed by the selective lability of its protecting groups under specific conditions [18]. The fluorenylmethyloxycarbonyl group exhibits base-labile characteristics, undergoing rapid deprotection in the presence of piperidine or other nitrogen bases [6] [24]. This deprotection mechanism involves beta-elimination to form dibenzofulvene and carbon dioxide as byproducts [6].

The tert-butyl ester protecting group demonstrates acid-labile properties, typically requiring trifluoroacetic acid for removal [7]. This orthogonal protecting group strategy enables selective deprotection sequences during peptide synthesis [19]. The tert-butyl group forms stable carbocations upon protonation, facilitating ester hydrolysis under acidic conditions [18].

Coupling reactivity involves activation of the carboxyl group through standard peptide coupling reagents such as N,N'-dicyclohexylcarbodiimide or O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate [18]. The compound demonstrates excellent coupling efficiency with minimal racemization under appropriate conditions [5]. The D-configuration provides enhanced resistance to base-catalyzed epimerization compared to certain other amino acid derivatives .

A significant reactivity consideration involves aspartimide formation under basic conditions, particularly when aspartic acid derivatives are followed by glycine residues [18]. The tert-butyl protecting group provides superior protection against this side reaction compared to other ester protecting groups . Research indicates that aspartimide formation occurs at approximately 1.65% per deprotection cycle with tert-butyl protection, compared to lower rates with alternative protecting strategies .

Reaction TypeConditionsProducts
Fluorenylmethyloxycarbonyl DeprotectionPiperidine/DimethylformamideFree amine + Dibenzofulvene + CO₂
Tert-butyl Ester DeprotectionTrifluoroacetic acidFree carboxyl + Isobutylene + CO₂
Peptide CouplingCoupling agents/BaseAmide bond formation
Aspartimide FormationStrong baseCyclic imide (side reaction)

XLogP3

3.5

Sequence

X

Dates

Modify: 2023-08-15

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